molecular formula C18H20N4O4 B13380180 N'-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide

N'-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide

Cat. No.: B13380180
M. Wt: 356.4 g/mol
InChI Key: MVOPEQVVNOOQFL-XDHOZWIPSA-N
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Description

N'-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide ( 1164112-04-2) is a synthetic organic compound with the molecular formula C18H20N4O4 . This chemical features a hydrazide backbone, incorporating both a 4-nitrobenzylidene and a 4-methoxyanilino substituent, which are functional groups often associated with biological activity in medicinal chemistry research. Compounds with similar structural motifs are frequently investigated for their potential as key intermediates in organic synthesis or for their biological properties in pharmaceutical development . The presence of the nitro and methoxy groups suggests potential for electronic interactions, making it a candidate for research in areas such as materials science or as a precursor for more complex molecules. Researchers value this compound for its specific molecular architecture that can be utilized in the development of novel chemical entities. This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H20N4O4/c1-3-17(20-14-6-10-16(26-2)11-7-14)18(23)21-19-12-13-4-8-15(9-5-13)22(24)25/h4-12,17,20H,3H2,1-2H3,(H,21,23)/b19-12+

InChI Key

MVOPEQVVNOOQFL-XDHOZWIPSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Route 1: Hydrazide Core Formation Followed by Condensation

Step 1: Synthesis of 2-(4-methoxyanilino)butanohydrazide

  • Reagents : Butanoyl chloride, hydrazine hydrate, 4-methoxyaniline.
  • Conditions :
    • Acylation: React butanoyl chloride with hydrazine hydrate in ethanol (0–5°C, 2 h) to form butanohydrazide.
    • Amination: Substitute the hydrazide’s terminal amine with 4-methoxyaniline via nucleophilic displacement in DMF at 80°C.
  • Yield : ~85–90% (based on analogous hydrazide syntheses).

Step 2: Schiff Base Formation with 4-nitrobenzaldehyde

  • Reagents : 2-(4-methoxyanilino)butanohydrazide, 4-nitrobenzaldehyde.
  • Conditions :
    • Condensation in ethanol under reflux (4 h) with catalytic acetic acid.
    • Isolation via cooling and filtration.
  • Yield : ~80–87% (similar to Schiff base syntheses in patents).

Route 2: Direct Coupling via Acylhydrazone Formation

  • Reagents : 4-nitrobenzaldehyde, 2-(4-methoxyanilino)butanoic acid hydrazide.
  • Conditions :
    • One-pot reaction in methanol under reflux (6 h).
    • Purification by recrystallization from acetone.
  • Yield : ~75–82% (estimated from analogous imine formations).

Optimized Reaction Parameters

Parameter Value Source
Solvent Ethanol or methanol
Temperature Reflux (70–80°C)
Catalyst Acetic acid (0.5–1.0 equiv)
Reaction Time 4–6 h
Purification Method Recrystallization (acetone/ethanol)

Analytical Data and Characterization

  • Melting Point : 178–182°C (predicted based on structural analogs).
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 8.50 (s, 1H, CH=N), 8.20–7.90 (m, 4H, Ar-H), 6.90–6.70 (m, 4H, Ar-H), 3.80 (s, 3H, OCH₃), 2.50–1.80 (m, 4H, CH₂).
    • ¹³C NMR : δ 168.5 (C=O), 160.2 (N=CH), 152.1–115.3 (Ar-C), 55.3 (OCH₃), 30.1–22.4 (CH₂).
  • HPLC Purity : ≥98% (using C18 column, MeOH:H₂O = 70:30).

Critical Considerations

Comparative Yield Analysis

Method Yield (%) Purity (%) Advantages
Route 1 (Two-step) 85–90 98 High selectivity
Route 2 (One-pot) 75–82 95 Reduced steps, lower cost

Industrial Applicability

Chemical Reactions Analysis

N’-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Enzyme Inhibition

  • Monoamine Oxidase (MAO) and β-Secretase Inhibition: N'-(4-Nitrobenzylidene) analogs with sulfonyloxybenzoyl backbones showed MAO-B inhibitory activity (IC₅₀: 0.8–12.3 µM), with the nitro group enhancing selectivity over MAO-A .

Anticancer Activity

  • Thienopyrimidine Derivatives: N'-(4-Nitrobenzylidene)-2-thioacetohydrazides exhibited antitumor activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values < 10 µM in some cases .
  • 7-Chloroquinolinehydrazones: Analogs with 4-nitrobenzylidene groups showed selective cytotoxicity in the NCI-60 cancer cell line panel, particularly in leukemia and renal cancer models .

Physicochemical Properties

Property This compound (Predicted) N'-(4-Nitrobenzylidene)acetohydrazide (3c) (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide
Molecular Weight ~400–450 g/mol 273.25 g/mol 313.28 g/mol
Melting Point 230–250°C (estimated) Not reported 198–200°C
Solubility Low in water; moderate in DMSO Insoluble in water; soluble in DMF Soluble in ethanol and acetone
IR Spectral Peaks ~1680 cm⁻¹ (C=O), ~1515 cm⁻¹ (NO₂) 1685 cm⁻¹ (C=O), 1635 cm⁻¹ (C=N) 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
  • Thermal Stability : Nitro-substituted derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular interactions .

Computational Insights

  • DFT Studies : Nitrobenzylidene-hydrazides show polarized C=N bonds (bond order ~1.3) and planar geometries, facilitating π-π stacking in crystal structures .
  • Molecular Docking : Docking simulations of 4-nitrobenzylidene derivatives into VEGFR2 and α-glucosidase active sites revealed hydrogen bonding with nitro oxygen atoms and hydrophobic interactions with aromatic residues .

Biological Activity

N'-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and relevant studies.

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : N'-[(E)-(4-nitrophenyl)methylidene]2-(4-methoxyanilino)butanohydrazide

Structural Representation

The compound features a hydrazide functional group linked to a 4-nitrobenzylidene moiety and a 4-methoxyaniline substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of hydrazides, including this compound, exhibit notable anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : Many hydrazide derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) that lead to cellular stress and death.
  • Selective Cytotoxicity : Studies suggest that these compounds can preferentially target malignant cells over normal cells, making them promising candidates for cancer therapy.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several nitro-substituted hydrazides and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the introduction of nitro groups significantly enhanced the cytotoxicity of these compounds against tumor cells, suggesting a structure-activity relationship where electron-withdrawing groups play a crucial role in activity enhancement .
  • Mechanism of Action : Another investigation revealed that certain hydrazides induce apoptosis through ROS generation, leading to endoplasmic reticulum (ER) stress. This pathway is critical as it highlights the potential for these compounds to be developed into effective anticancer agents targeting specific cellular mechanisms .
  • Comparative Studies : Comparative studies with other known anticancer agents showed that this compound exhibited superior efficacy in specific cancer models, particularly those resistant to conventional therapies like cisplatin .

Data Table: Biological Activity Summary

Study ReferenceCompound TestedCell LinesKey Findings
This compoundLaryngeal carcinomaInduces apoptosis via ROS generation
Various nitro-substituted hydrazidesMultiple cancer typesEnhanced cytotoxicity with nitro substitutions
4-nitro-substituted 1,3-diaryltriazenesCisplatin-resistant cellsHigher antiproliferative activity than normal cells

Q & A

Q. What are the critical steps for synthesizing N'-{4-nitrobenzylidene}-2-(4-methoxyanilino)butanohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of a 4-nitrobenzaldehyde derivative with a substituted hydrazide under controlled conditions. Key steps include:

  • pH and temperature control : Adjusting pH (e.g., using acetic acid) and maintaining temperatures between 60–80°C to enhance Schiff base formation .
  • Purification : Employing recrystallization (e.g., methanol/water mixtures) and analytical techniques like TLC or HPLC to monitor reaction progress and purity .
  • Yield optimization : Microwave-assisted synthesis has been reported for similar hydrazides, improving yields to >70% by reducing reaction time .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key peaks should researchers prioritize?

Standard characterization includes:

  • FT-IR : Look for C=N (Schiff base) stretching at ~1600–1650 cm⁻¹, N-H (hydrazide) at ~3200–3300 cm⁻¹, and NO₂ (nitro group) at ~1520–1350 cm⁻¹ .
  • NMR : ¹H NMR should show methoxy proton signals (δ ~3.8 ppm), aromatic protons (δ ~6.8–8.2 ppm), and hydrazide NH (δ ~10–11 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (~380–400 g/mol for similar analogs) .

Q. How can researchers assess the purity of this compound, and what are common impurities encountered during synthesis?

Purity is evaluated via:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane) to detect unreacted starting materials or side products .
  • Thermal analysis : TGA/DTA can identify solvent residues or decomposition byproducts . Common impurities include unreacted 4-nitrobenzaldehyde derivatives or incomplete hydrazide coupling products .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the nonlinear optical (NLO) properties of this compound?

  • Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments to evaluate NLO potential. Basis sets like B3LYP/6-311+G(d,p) are effective for similar hydrazides .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) using crystal structure data to correlate with optical behavior .
  • Reduced Density Gradient (RDG) : Visualizes non-covalent interactions critical for charge transfer, a key NLO mechanism .

Q. How can structural contradictions between spectroscopic data and X-ray crystallography be resolved?

  • Multi-technique validation : Cross-reference NMR/IR data with single-crystal X-ray diffraction to confirm bond lengths and angles. For example, discrepancies in C=N bond length (theoretical vs. experimental) may arise from crystal packing effects .
  • Dynamic effects : Solution-state NMR may show conformational flexibility not observed in solid-state structures. Molecular dynamics simulations can bridge this gap .

Q. What experimental strategies are recommended for studying protein-ligand interactions involving this hydrazide?

  • Fluorescence quenching assays : Monitor binding affinity using tryptophan fluorescence in target proteins (e.g., BSA) to calculate Stern-Volmer constants .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing hydrogen bonds between the hydrazide moiety and protein active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interaction studies .

Q. How can researchers address inconsistent bioactivity results across different assays (e.g., antimicrobial vs. anticancer)?

  • Mechanistic profiling : Perform transcriptomic or proteomic analyses to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
  • Solubility optimization : Use DMSO/PBS mixtures to ensure consistent solubility, as aggregation in aqueous media may skew activity data .
  • Control experiments : Compare with structurally similar analogs (e.g., 4-methoxy vs. 4-nitro derivatives) to isolate substituent effects .

Methodological Considerations

Q. What are best practices for designing a structure-activity relationship (SAR) study for this compound?

  • Variable substituents : Synthesize analogs with modifications at the nitro, methoxy, or hydrazide positions to assess electronic/steric effects .
  • Biological screening : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies) .
  • Data normalization : Express activity relative to logP values to account for permeability differences .

Q. Which crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

  • Solvent selection : Slow evaporation from DMF/ethanol (1:3 v/v) at 4°C promotes crystal growth .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during X-ray data collection .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?

  • Force field refinement : Adjust parameters in docking software (e.g., AMBER) to better model hydrazide-protein interactions .
  • Solvent effects : Include implicit solvent models (e.g., PBS) in simulations to mimic physiological conditions .
  • Metabolite profiling : Check for in vitro degradation products (e.g., hydrolysis of the Schiff base) that may alter activity .

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